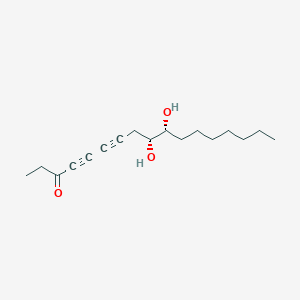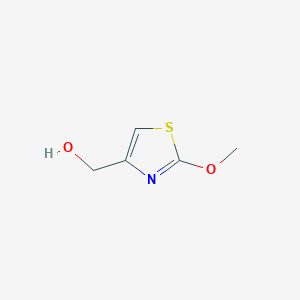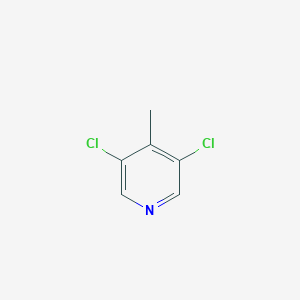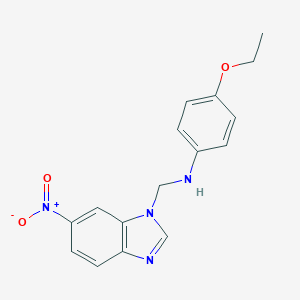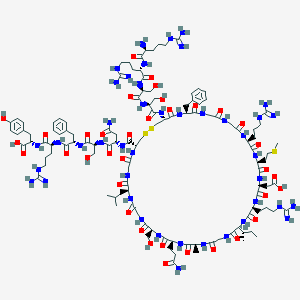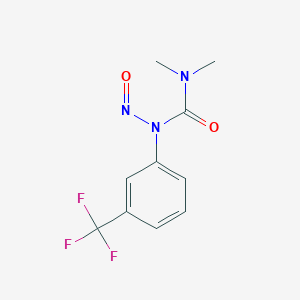![molecular formula C14H21NO4S B009448 1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid CAS No. 105441-20-1](/img/structure/B9448.png)
1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid, also known as TMC-1 or Carbapenem-3-carboxylic acid, is a synthetic antibiotic that belongs to the carbapenem class of beta-lactam antibiotics. It is a broad-spectrum antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria.
Mechanism Of Action
1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits the activity of the penicillin-binding proteins (PBPs) that are responsible for the cross-linking of the peptidoglycan chains in the cell wall, leading to cell lysis and bacterial death.
Biochemical And Physiological Effects
1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. 1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid has been shown to be effective in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.
Advantages And Limitations For Lab Experiments
1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid has several advantages for use in lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria, making it useful for studying the effects of antibiotics on different bacterial species. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, 1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid is a synthetic antibiotic and may not accurately reflect the effects of naturally occurring antibiotics. In addition, the high cost of 1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid may limit its use in some lab experiments.
Future Directions
For the study of 1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid include the development of new derivatives, investigation of its mechanism of action, and exploration of its use in combination with other antibiotics.
Synthesis Methods
1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid is synthesized by the reaction of 3-(2-oxothiolan-3-yl)ureido)-3-methyl-2-oxo-1-pyrrolidineacetic acid with 1,2,2-trimethylcyclopentanone in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to give 1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid.
Scientific Research Applications
1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid has been extensively studied for its antibacterial activity and has been shown to be effective against a wide range of bacteria, including multidrug-resistant strains. It has been used in various scientific research applications, including in vitro and in vivo studies, to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
properties
CAS RN |
105441-20-1 |
|---|---|
Product Name |
1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid |
Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
1,2,2-trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H21NO4S/c1-13(2)8(4-6-14(13,3)12(18)19)10(16)15-9-5-7-20-11(9)17/h8-9H,4-7H2,1-3H3,(H,15,16)(H,18,19) |
InChI Key |
ATVCYNBHYNPTPC-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2CCSC2=O)C |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2CCSC2=O)C |
synonyms |
Cyclopentanecarboxylic acid, 3-(((2-oxotetrahydro-3-thienyl)amino)carb onyl)-1(and 3),2,2-trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




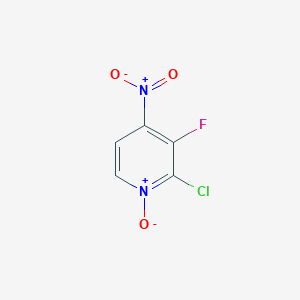

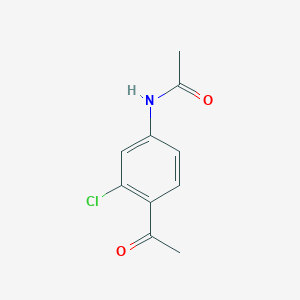
![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)
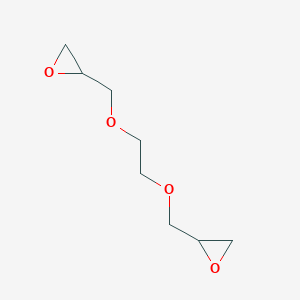

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)
